Cas no 2165700-33-2 ((1R,2S)-2-(trifluoroacetamido)cyclohexane-1-carboxylic acid)

(1R,2S)-2-(Trifluoroacetamido)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring both a trifluoroacetamido and a carboxylic acid functional group. Its stereospecific (1R,2S) configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the development of peptidomimetics and bioactive compounds. The trifluoroacetamido group enhances stability and reactivity, while the carboxylic acid moiety allows for further functionalization. This compound is useful in medicinal chemistry for probing enzyme interactions or as a building block for complex molecular architectures. Its well-defined stereochemistry ensures reproducibility in synthetic routes, making it a reliable choice for research and industrial applications requiring high enantiomeric purity.
(1R,2S)-2-(trifluoroacetamido)cyclohexane-1-carboxylic acid structure
2165700-33-2 structure
Product Name:(1R,2S)-2-(trifluoroacetamido)cyclohexane-1-carboxylic acid
CAS No:2165700-33-2
MF:C9H12F3NO3
MW:239.191693305969
CID:6334698
PubChem ID:12512584
Update Time:2025-11-03

(1R,2S)-2-(trifluoroacetamido)cyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL8660942
    • (1R,2S)-2-(trifluoroacetamido)cyclohexane-1-carboxylic acid
    • 2165700-33-2
    • 71556-38-2
    • EN300-5589227
    • rac-(1R,2S)-2-(trifluoroacetamido)cyclohexane-1-carboxylic acid
    • EN300-37100931
    • Inchi: 1S/C9H12F3NO3/c10-9(11,12)8(16)13-6-4-2-1-3-5(6)7(14)15/h5-6H,1-4H2,(H,13,16)(H,14,15)/t5-,6+/m1/s1
    • InChI Key: AQCLWLKEHNRAEI-RITPCOANSA-N
    • SMILES: FC(C(N[C@H]1CCCC[C@H]1C(=O)O)=O)(F)F

Computed Properties

  • Exact Mass: 239.07692773g/mol
  • Monoisotopic Mass: 239.07692773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 66.4Ų

(1R,2S)-2-(trifluoroacetamido)cyclohexane-1-carboxylic acid Pricemore >>

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Additional information on (1R,2S)-2-(trifluoroacetamido)cyclohexane-1-carboxylic acid

Research Brief on (1R,2S)-2-(trifluoroacetamido)cyclohexane-1-carboxylic acid (CAS: 2165700-33-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of (1R,2S)-2-(trifluoroacetamido)cyclohexane-1-carboxylic acid (CAS: 2165700-33-2) as a key intermediate in the synthesis of novel bioactive compounds. This chiral cyclohexane derivative has garnered attention due to its potential applications in drug discovery, particularly in the development of enzyme inhibitors and peptidomimetics. The trifluoroacetamido group and carboxylic acid functionality make it a versatile building block for further chemical modifications.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of (1R,2S)-2-(trifluoroacetamido)cyclohexane-1-carboxylic acid in the design of selective matrix metalloproteinase (MMP) inhibitors. The research team demonstrated that incorporation of this scaffold into peptidomimetic structures resulted in compounds with improved binding affinity and selectivity for MMP-9 over other MMP isoforms. Molecular docking studies revealed that the trifluoroacetamido group forms critical hydrogen bonds with the enzyme's active site, while the cyclohexane ring provides optimal spatial orientation for inhibitor-enzyme interactions.

In parallel developments, pharmaceutical companies have been investigating this compound as a precursor for the synthesis of novel antiviral agents. Patent applications filed in 2022-2023 describe its utility in creating prodrugs targeting RNA-dependent RNA polymerase of various viruses. The stability conferred by the trifluoroacetamido group, combined with the carboxylic acid's ability to form salt derivatives, makes this compound particularly valuable for improving drug solubility and bioavailability.

Recent synthetic methodology improvements have also been reported for 2165700-33-2. A 2023 Organic Process Research & Development publication detailed a more efficient asymmetric synthesis route using enzymatic resolution, achieving >99% enantiomeric excess with significantly reduced production costs. This advancement addresses previous challenges in large-scale production and could facilitate broader adoption of this building block in pharmaceutical development pipelines.

Analytical characterization studies using advanced techniques such as cryo-EM and solid-state NMR have provided new insights into the molecular interactions of derivatives containing this scaffold. These structural biology approaches have revealed unexpected conformational preferences that may explain the observed biological activities of related compounds, opening new avenues for structure-based drug design.

Looking forward, the unique stereochemical and electronic properties of (1R,2S)-2-(trifluoroacetamido)cyclohexane-1-carboxylic acid position it as a promising platform for developing next-generation therapeutics. Current research directions include exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation strategies, where its rigidity and functional group compatibility offer distinct advantages. As the understanding of its structure-activity relationships continues to grow, this compound is likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.

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